Cas no 60730-30-5 (6-methoxyhexan-1-amine)
6-methoxyhexan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Hexanamine, 6-methoxy-
- 6-methoxyhexan-1-amine
- CS-0237509
- SCHEMBL8083458
- EN300-1845819
- AKOS006340767
- 60730-30-5
-
- Inchi: 1S/C7H17NO/c1-9-7-5-3-2-4-6-8/h2-8H2,1H3
- InChI Key: UVOBODVSFRKUQX-UHFFFAOYSA-N
- SMILES: C(N)CCCCCOC
Computed Properties
- Exact Mass: 131.131014166Da
- Monoisotopic Mass: 131.131014166Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 6
- Complexity: 48.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 35.3Ų
6-methoxyhexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845819-0.05g |
6-methoxyhexan-1-amine |
60730-30-5 | 95% | 0.05g |
$218.0 | 2023-09-19 | |
| Enamine | EN300-1845819-0.1g |
6-methoxyhexan-1-amine |
60730-30-5 | 95% | 0.1g |
$326.0 | 2023-09-19 | |
| Enamine | EN300-1845819-0.25g |
6-methoxyhexan-1-amine |
60730-30-5 | 95% | 0.25g |
$466.0 | 2023-09-19 | |
| Enamine | EN300-1845819-0.5g |
6-methoxyhexan-1-amine |
60730-30-5 | 95% | 0.5g |
$735.0 | 2023-09-19 | |
| Enamine | EN300-1845819-1.0g |
6-methoxyhexan-1-amine |
60730-30-5 | 95% | 1g |
$943.0 | 2023-06-01 | |
| Enamine | EN300-1845819-2.5g |
6-methoxyhexan-1-amine |
60730-30-5 | 95% | 2.5g |
$1848.0 | 2023-09-19 | |
| Enamine | EN300-1845819-5.0g |
6-methoxyhexan-1-amine |
60730-30-5 | 95% | 5g |
$2732.0 | 2023-06-01 | |
| Enamine | EN300-1845819-10.0g |
6-methoxyhexan-1-amine |
60730-30-5 | 95% | 10g |
$4052.0 | 2023-06-01 | |
| Enamine | EN300-1845819-1g |
6-methoxyhexan-1-amine |
60730-30-5 | 95% | 1g |
$943.0 | 2023-09-19 | |
| Enamine | EN300-1845819-5g |
6-methoxyhexan-1-amine |
60730-30-5 | 95% | 5g |
$2732.0 | 2023-09-19 |
6-methoxyhexan-1-amine Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 6-methoxyhexan-1-amine
Recent Advances in the Application of 6-Methoxyhexan-1-amine (CAS: 60730-30-5) in Chemical Biology and Pharmaceutical Research
6-Methoxyhexan-1-amine (CAS: 60730-30-5) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This amine derivative, characterized by its methoxy and hexylamine functional groups, has been explored for its potential in drug discovery, bioconjugation, and as a building block in organic synthesis. Recent studies have highlighted its role in the development of novel therapeutics and diagnostic tools, making it a compound of interest for researchers in the field.
One of the key areas of research involving 6-methoxyhexan-1-amine is its use as a linker or spacer in bioconjugation chemistry. The compound's amine group allows for facile conjugation with various biomolecules, such as proteins, peptides, and nucleic acids, enabling the creation of hybrid molecules with tailored properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful use of 6-methoxyhexan-1-amine as a linker in the synthesis of antibody-drug conjugates (ADCs), which are a promising class of targeted cancer therapies. The study reported that the incorporation of this linker improved the stability and efficacy of the ADCs in preclinical models.
In addition to its role in bioconjugation, 6-methoxyhexan-1-amine has also been investigated as a precursor in the synthesis of more complex pharmaceutical compounds. A recent study in Organic Letters (2024) described its use in the multi-step synthesis of a novel class of kinase inhibitors, which showed potent activity against several cancer cell lines. The methoxy group in the compound was found to enhance the solubility and bioavailability of the resulting inhibitors, addressing a common challenge in drug development.
Another emerging application of 6-methoxyhexan-1-amine is in the field of chemical probes and imaging agents. Researchers have utilized its amine functionality to attach fluorescent or radioactive labels, enabling the tracking of biomolecules in cellular and in vivo systems. A 2024 paper in Chemical Communications highlighted the development of a near-infrared fluorescent probe based on 6-methoxyhexan-1-amine, which was used to visualize tumor margins in real-time during surgical procedures. This advancement has significant implications for precision medicine and surgical oncology.
Despite these promising applications, challenges remain in the optimization of 6-methoxyhexan-1-amine-based compounds. Issues such as metabolic stability, toxicity, and scalability of synthesis need to be addressed to fully realize its potential in clinical settings. Ongoing research is focused on modifying the compound's structure to improve its pharmacokinetic properties and reduce off-target effects. For example, a recent preprint on bioRxiv (2024) proposed the use of deuterated analogs of 6-methoxyhexan-1-amine to enhance metabolic stability while retaining its beneficial properties.
In conclusion, 6-methoxyhexan-1-amine (CAS: 60730-30-5) represents a valuable tool in chemical biology and pharmaceutical research, with diverse applications ranging from drug discovery to diagnostic imaging. Recent studies have underscored its potential as a linker, precursor, and probe, paving the way for innovative therapeutic and diagnostic strategies. As research in this area continues to evolve, further optimization and validation of 6-methoxyhexan-1-amine-based compounds will be essential to translate these findings into clinical applications.
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